molecular formula C10H7BrClN B073239 8-Bromo-4-chloro-2-methylquinoline CAS No. 1201-07-6

8-Bromo-4-chloro-2-methylquinoline

Cat. No. B073239
CAS RN: 1201-07-6
M. Wt: 256.52 g/mol
InChI Key: SDVHWORPDUOWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis methods for quinoline derivatives typically involve condensation reactions, cyclizations, and halogenation. For example, 4-Chloro-8-methoxyquinoline was synthesized via condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 8-bromo-4-chloro-2-methylquinoline, features a fused ring system combining benzene and pyridine rings. Crystal structure analyses, such as those conducted on related compounds, provide insights into the steric and electronic configurations essential for understanding reactivity and interactions (G. Collis et al., 2003).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, halogenations, and complex formation with metals. For instance, halogenated quinolines have been used to synthesize metal complexes showing significant antiproliferative activity (Avinash Kotian et al., 2021).

Scientific Research Applications

Synthesis and Characterization

One area of research has focused on the synthesis and structural characterization of quinoline derivatives, including those related to 8-Bromo-4-chloro-2-methylquinoline. For instance, the synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives has been reported, highlighting the chemical reactions involved in producing these compounds and their potential as intermediates for further chemical transformations (El-Agrody & Al-Ghamdi, 2011). Similarly, the synthesis of halogenated 4-quinolones and their evaluation for antiplasmodial activity reflect the interest in modifying quinoline structures to explore their biological activities (Vandekerckhove et al., 2014).

Biological Activities and Applications

Quinoline derivatives, including those structurally similar to 8-Bromo-4-chloro-2-methylquinoline, have been evaluated for various biological activities. The antimicrobial potentials of active components isolated from natural sources and their analogues against foodborne bacteria were investigated, revealing that certain quinoline analogues could serve as natural preservatives (Kim et al., 2014). Another study focused on the in vitro cytotoxic studies of 8-hydroxyquinoline derivatives, indicating their potential for developing new therapeutic agents (Kotian et al., 2021).

Photolabile Protecting Groups

The use of brominated hydroxyquinoline as a photolabile protecting group has been explored, showcasing its sensitivity to multiphoton excitation and potential applications in releasing biologically active molecules in a controlled manner through light-induced reactions (Fedoryak & Dore, 2002).

Corrosion Inhibition

Research on quinoline derivatives extends to their application in corrosion inhibition. Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their effectiveness in inhibiting mild steel corrosion in an acidic environment, combining experimental and computational studies to understand their protective mechanisms (Rbaa et al., 2019).

Safety And Hazards

“8-Bromo-4-chloro-2-methylquinoline” is classified as Acute toxicity - Category 3, Oral and Serious eye damage, Category 1 . It is toxic if swallowed and causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye protection are advised .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of “8-Bromo-4-chloro-2-methylquinoline” could be in the exploration of its potential biological and pharmaceutical activities .

properties

IUPAC Name

8-bromo-4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHWORPDUOWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354310
Record name 8-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-2-methylquinoline

CAS RN

1201-07-6
Record name 8-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-4-chloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Part A: To a quantity of 4.76 g (20 mmol) of 2-methyl-4-hydroxy-8-bromo-quinoline (J.Org.Chem. 1964, pg 3548) 15 ml of phosphorous oxychloride was added under ice-cooling. After heating to 100° C. for 30 minutes and subsequent cooling residual phosphorous oxychloride was removed by evaporation. After addition of ice water to the residue the mixture was neutralized with ammonia and extracted with CH2Cl2. The organic layer was dried over magnesium sulphate and concentrated in vacuo. The resulting product was purified on a silicagel column using ethylacetate as eluent. A total of 5.0 g of 2-methyl-4-chloro-8-bromo-quinoline was obtained (97% yield)
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.